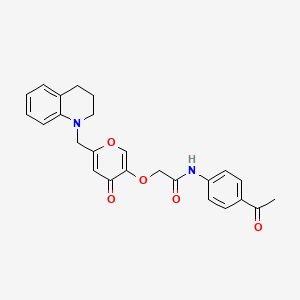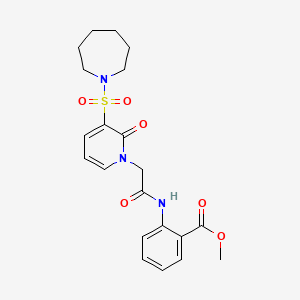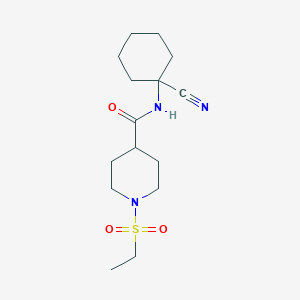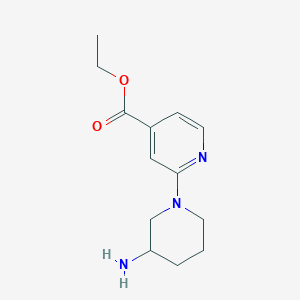![molecular formula C16H18N2O3S2 B2998939 3-(3,4-dimethoxyphenyl)-2-(ethylsulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one CAS No. 877655-34-0](/img/structure/B2998939.png)
3-(3,4-dimethoxyphenyl)-2-(ethylsulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-dimethoxyphenyl)-2-(ethylsulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C16H18N2O3S2 and its molecular weight is 350.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
Similar compounds, such as pyridopyrimidines, have been known to inhibit enzymes like dihydrofolate reductase (dhfr) and tyrosine kinases . These enzymes play crucial roles in cellular processes such as DNA synthesis and signal transduction .
Mode of Action
For instance, pyridopyrimidine drugs inhibit DHFR with high affinity, reducing the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine . This inhibition stops the synthesis of RNA and DNA, leading to cell death .
Biochemical Pathways
Related compounds have been shown to affect pathways involving the production of reactive oxygen species (ros) and lipid peroxidation . These processes can lead to oxidative stress, which negatively affects various cellular components .
Pharmacokinetics
Similar compounds have been reported to possess high microsomal stabilities in human, rat, and mouse liver microsome . This stability could potentially impact the bioavailability of the compound.
Result of Action
Related compounds have shown cytotoxic activities against various cell lines . They inhibit cell growth and induce apoptosis within cells .
Propiedades
IUPAC Name |
3-(3,4-dimethoxyphenyl)-2-ethylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S2/c1-4-22-16-17-11-7-8-23-14(11)15(19)18(16)10-5-6-12(20-2)13(9-10)21-3/h5-6,9H,4,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVRBWECSBVQAFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(C(=O)N1C3=CC(=C(C=C3)OC)OC)SCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-methanesulfonyl-1,4-diazepane](/img/structure/B2998862.png)

![N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2998866.png)


![3-[(2-fluoropyridin-4-yl)formamido]-N,N-dimethyl-3-phenylpropanamide](/img/structure/B2998871.png)





